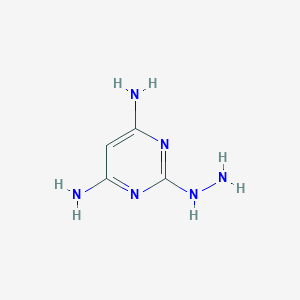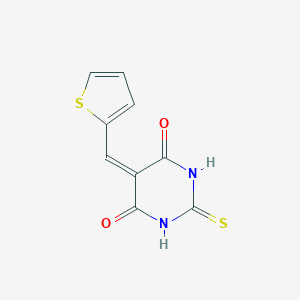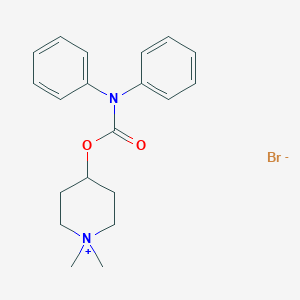
4-Diphenylcarbamyl-N-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diphenylcarbamyl-N-methylpiperidine, also known as DPhP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. DPhP has been shown to have a high affinity for SERT, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Mécanisme D'action
4-Diphenylcarbamyl-N-methylpiperidine acts as a competitive inhibitor of SERT, which is responsible for the reuptake of serotonin into presynaptic neurons. By inhibiting SERT, 4-Diphenylcarbamyl-N-methylpiperidine increases the concentration of serotonin in the synaptic cleft, leading to increased activation of postsynaptic serotonin receptors. This mechanism of action has been well-established in the literature, and various studies have confirmed the selectivity and potency of 4-Diphenylcarbamyl-N-methylpiperidine as a SERT inhibitor.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Diphenylcarbamyl-N-methylpiperidine are primarily related to its inhibition of SERT. By increasing the concentration of serotonin in the synaptic cleft, 4-Diphenylcarbamyl-N-methylpiperidine can modulate various physiological processes that are regulated by serotonin. These include mood, appetite, sleep, and pain perception. 4-Diphenylcarbamyl-N-methylpiperidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Diphenylcarbamyl-N-methylpiperidine in lab experiments include its high affinity and selectivity for SERT, which allows for precise modulation of serotonin signaling. 4-Diphenylcarbamyl-N-methylpiperidine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 4-Diphenylcarbamyl-N-methylpiperidine is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 4-Diphenylcarbamyl-N-methylpiperidine in animal models can be challenging due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the use of 4-Diphenylcarbamyl-N-methylpiperidine in scientific research. One area of interest is the role of serotonin in the regulation of the immune system, and how 4-Diphenylcarbamyl-N-methylpiperidine can be used to modulate immune function. Another area of interest is the development of new SERT inhibitors based on the structure of 4-Diphenylcarbamyl-N-methylpiperidine, which may have improved selectivity and potency. Finally, the use of 4-Diphenylcarbamyl-N-methylpiperidine in combination with other drugs or therapies may provide new insights into the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-Diphenylcarbamyl-N-methylpiperidine involves the reaction of N-methylpiperidine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization or column chromatography. The synthesis of 4-Diphenylcarbamyl-N-methylpiperidine has been well-established in the literature, and various modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
4-Diphenylcarbamyl-N-methylpiperidine has been used extensively in scientific research to study the role of serotonin in various physiological and pathological processes. It has been shown to be a valuable tool in the study of depression, anxiety, and other mood disorders. 4-Diphenylcarbamyl-N-methylpiperidine has also been used to investigate the role of serotonin in pain perception, addiction, and other neurological disorders.
Propriétés
Numéro CAS |
115932-56-4 |
|---|---|
Nom du produit |
4-Diphenylcarbamyl-N-methylpiperidine |
Formule moléculaire |
C20H25BrN2O2 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
(1,1-dimethylpiperidin-1-ium-4-yl) N,N-diphenylcarbamate;bromide |
InChI |
InChI=1S/C20H25N2O2.BrH/c1-22(2)15-13-19(14-16-22)24-20(23)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19H,13-16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MHVYTXSOGZZZMG-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
SMILES canonique |
C[N+]1(CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Synonymes |
4-diphenylcarbamyl-N,N-dimethylpiperidinium bromide 4-diphenylcarbamyl-N-methylpiperidine 4-diphenylcarbamyl-N-methylpiperidine methobromide 4-diphenylcarbamyl-N-methylpiperidinium methobromide carbamate analog of 4-DAMP methiodide diPhC-MePB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



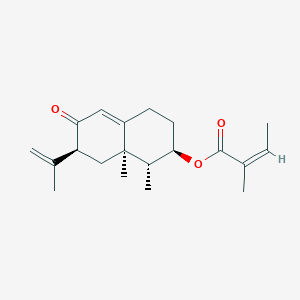
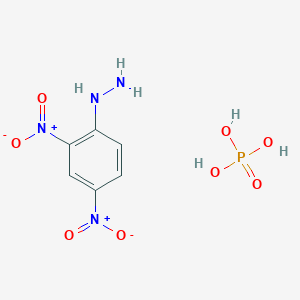
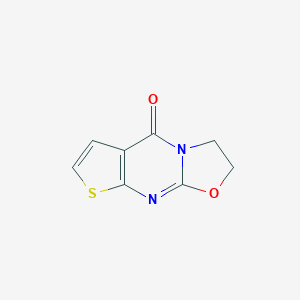


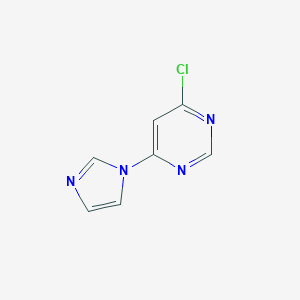


![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)

